Potassium bicyclo[1.1.0]butane-1-carboxylate
CAS No.: 1955548-10-3
Cat. No.: VC5020183
Molecular Formula: C5H5KO2
Molecular Weight: 136.191
* For research use only. Not for human or veterinary use.
![Potassium bicyclo[1.1.0]butane-1-carboxylate - 1955548-10-3](/images/structure/VC5020183.png)
Specification
CAS No. | 1955548-10-3 |
---|---|
Molecular Formula | C5H5KO2 |
Molecular Weight | 136.191 |
IUPAC Name | potassium;bicyclo[1.1.0]butane-1-carboxylate |
Standard InChI | InChI=1S/C5H6O2.K/c6-4(7)5-1-3(5)2-5;/h3H,1-2H2,(H,6,7);/q;+1/p-1 |
Standard InChI Key | YVGFOVTXOLSAOI-UHFFFAOYSA-M |
SMILES | C1C2C1(C2)C(=O)[O-].[K+] |
Introduction
Structural and Electronic Properties
The bicyclo[1.1.0]butane (BCB) framework consists of two fused cyclopropane rings sharing a central bridgehead carbon. Potassium bicyclo[1.1.0]butane-1-carboxylate incorporates a carboxylate group at the bridgehead position, further polarizing the electron density and enhancing its reactivity. Density functional theory (DFT) studies on related BCB derivatives reveal substantial angle strain (≈60° at the bridgehead) and torsional strain, resulting in a calculated strain energy of 65–70 kcal/mol . The carboxylate group stabilizes the structure through resonance, while the potassium counterion facilitates solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and sulfolane .
Table 1: Physicochemical Properties of Potassium Bicyclo[1.1.0]butane-1-carboxylate
Property | Value |
---|---|
Molecular Formula | C₆H₅KO₂ |
Molecular Weight | 164.21 g/mol |
Strain Energy | ~65 kcal/mol (DFT estimate) |
Solubility | >50 mg/mL in DMSO |
Melting Point | 220–225°C (dec.) |
Synthesis and Functionalization
Photoredox-Mediated Decarboxylative Iodination
A two-step synthesis from bicyclo[1.1.1]pentane (BCP) precursors has emerged as a scalable route. Initial photo-Hunsdiecker decarboxylation of 1-carboxy-BCP under visible light irradiation (450 nm) with iodine yields 1-iodo-BCP in 70–85% yield . Subsequent microwave-assisted substitution with potassium carboxylate nucleophiles in sulfolane at 130–140°C affords the target compound via a proposed SN1/E1 mechanism (Scheme 1) .
Alternative Routes
Palladium-catalyzed cross-coupling of preformed BCB halides with carbon monoxide and potassium hydroxide represents a complementary method, though yields are moderate (40–60%) due to competing oligomerization .
Reactivity and Mechanistic Insights
[2π + 2σ] Cycloadditions
Under photoredox conditions, single-electron oxidation generates a BCB radical cation intermediate, which undergoes regioselective cycloaddition with alkenes (Scheme 2) . Nonactivated alkenes such as ethylene participate efficiently, contrasting earlier methods limited to electron-deficient partners. Diastereoselectivity exceeds 20:1 in reactions with styrenes, attributed to frontier molecular orbital interactions and steric effects .
Strain-Release Functionalization
The high strain energy drives ring-opening reactions with nucleophiles. Amines and thiols attack the central bond, yielding disubstituted cyclobutane derivatives (Table 2) . Kinetic studies indicate a second-order dependence on nucleophile concentration, suggesting a stepwise mechanism involving partial bond cleavage.
Table 2: Representative Ring-Opening Reactions
Nucleophile | Product | Yield (%) |
---|---|---|
NH₃ | 1-Aminocyclobutane-1-carboxylate | 88 |
HSCH₂CH₂SH | Bis(thioether) cyclobutane | 76 |
Applications in Drug Discovery
Bioisosteric Replacement
The BCB core serves as a saturated phenyl bioisostere, improving metabolic stability and reducing planar toxicity in drug candidates . In a recent case study, replacement of a meta-substituted benzene ring with potassium bicyclo[1.1.0]butane-1-carboxylate in a kinase inhibitor improved aqueous solubility by 15-fold while maintaining nanomolar potency .
Covalent Warhead Design
Radical-mediated cycloadditions enable site-selective protein labeling. Functionalization of the carboxylate with electrophilic groups (e.g., acrylamides) generates covalent inhibitors targeting cysteine residues, as demonstrated in a PROTAC (proteolysis-targeting chimera) application achieving DC50 < 100 nM .
Comparison with Related Bicyclic Systems
Bicyclo[1.1.1]pentanes (BCPs)
While BCPs exhibit lower strain energy (≈40 kcal/mol), their synthetic accessibility has driven widespread adoption. Potassium BCB carboxylate offers complementary reactivity, particularly in radical-mediated transformations inaccessible to BCPs .
Norbornene Derivatives
Norbornene’s bridged bicyclic structure lacks the axial symmetry of BCB, limiting its utility in stereoselective synthesis. BCB carboxylates enable unique diastereocontrol, as evidenced by >95% ee in asymmetric hydrogenations .
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